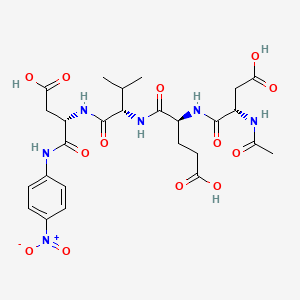
Ac-DEVD-pNA
Übersicht
Beschreibung
Ac-DEVD-pNA is a colorimetric substrate for caspase-3 and related cysteine proteases . It is rapidly activated when cells are exposed to apoptotic conditions and cleaves poly (ADP-ribose) polymerase . It is also a para-nitro aniline chromophore cleaved by caspases .
Synthesis Analysis
The synthesis of Ac-DEVD-pNA involves the use of enzyme solutions or cell lysates . Sodium sulfate is also used in the solution-phase synthesis .Molecular Structure Analysis
The molecular formula of Ac-DEVD-pNA is C26H34N6O13 . It has a molecular weight of 638.58 . The structure includes an acetyl group (Ac) and p-nitroanilide (pNA) .Wissenschaftliche Forschungsanwendungen
Apoptosis Research
Ac-DEVD-pNA is widely used in apoptosis research . Apoptosis is a basic process involved in cellular development and differentiation . The activation of cysteine proteases, termed caspases, is a critical process in apoptosis . Specifically, caspase-3 is a major mediator of both apoptotic and necrotic cell death . Ac-DEVD-pNA is used to detect active caspase-3 in cells and tissues .
Caspase-3 Activation Detection
Ac-DEVD-pNA is used in assays for examining caspase-3 activation . These assays include immunostaining, immunoblotting for active caspase-3, colorimetric assays using fluorochrome substrates, as well as employing the fluorescein-labeled CaspaTag pan-caspase in situ detection kit .
Genotoxic Stress-Induced Apoptosis
In the field of genotoxic stress-induced apoptosis, Ac-DEVD-pNA is used to identify cells that undergo apoptosis . This is done by analyzing the morphological, biochemical, and molecular changes that take place during this universal biological process .
Cancer Research
In cancer research, Ac-DEVD-pNA is used to study the role of apoptosis in the prevention of tumor formation . Its deregulation is widely believed to be involved in the pathogenesis of many diseases, including cancer .
Inflammation Research
Caspases also have critical roles in the inflammatory response . Ac-DEVD-pNA can be used to study the role of caspases in inflammation .
Synthesis of Caspase-3/7 Substrate
Ac-DEVD-pNA is used in the synthesis of the caspase-3/7 substrate . This protocol involves iterative pyBop-mediated couplings .
High-Throughput Screening
Ac-DEVD-pNA is used in high-throughput screening . The synthesis of Ac-DEVD-pNA can generate over 1 gram of product at a fraction of the cost of the commercial substrate .
Cell Death Pathways Evaluation
Ac-DEVD-pNA is used to evaluate cell death pathways and new apoptosis-modulating agents . Caspase enzymatic activity can be conveniently monitored with peptidic chromogenic or fluorogenic substrates .
Wirkmechanismus
Target of Action
Ac-DEVD-pNA is primarily targeted towards Caspase-3 , a member of the cysteine-aspartic acid protease (caspase) family . Caspase-3 plays a crucial role in the execution phase of cell apoptosis, a process of programmed cell death . It is involved in the cleavage of several key proteins, leading to the systematic dismantling of the cell .
Mode of Action
The compound Ac-DEVD-pNA acts as a substrate for Caspase-3 . Upon cleavage by Caspase-3, it produces a yellow product, p-nitroaniline (pNA), which strongly absorbs light at around 405nm . The absorbance can be measured to detect the activity of Caspase-3 .
Biochemical Pathways
The activation of Caspase-3 is a part of the apoptosis pathway, which is a critical biological process involved in cellular development and differentiation . Aberrant Caspase-3 activity can lead to premature cell death, contributing to the pathogenesis of many diseases, including cancer .
Result of Action
The cleavage of Ac-DEVD-pNA by Caspase-3 results in the production of pNA . The generation of this yellow product and its subsequent detection is a clear molecular effect of the compound’s action. On a cellular level, this provides a measure of Caspase-3 activity, which is an indicator of apoptosis .
Action Environment
The action of Ac-DEVD-pNA, like many biochemical reactions, can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the efficacy of the product . It’s also recommended that the product be stored in a light-avoiding environment at -20°C to maintain its stability .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-ORGXJRBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-DEVD-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ac-DEVD-pNA and what is it used for in research?
A1: Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a synthetic tetrapeptide conjugated to a chromogenic reporter molecule, p-nitroaniline (pNA). It is frequently employed in scientific research as a colorimetric substrate for detecting and measuring the activity of caspase-3 and other related caspase enzymes, primarily caspase-7, which play a crucial role in apoptosis (programmed cell death) [, , , , , , , ].
Q2: How does Ac-DEVD-pNA interact with caspase-3 and what are the downstream effects?
A2: Ac-DEVD-pNA mimics the natural cleavage sequence (DEVD) recognized by caspase-3. When caspase-3 cleaves the peptide bond between Asp (D) and pNA, it releases free pNA. This release results in a color change detectable by spectrophotometry at 405 nm [, , , , , , , , , ]. The intensity of the color is directly proportional to caspase-3 activity.
Q3: Can you elaborate on the applications of Ac-DEVD-pNA in studying apoptosis?
A3: Ac-DEVD-pNA is a valuable tool for various apoptosis-related research applications, including:
- Quantifying Apoptosis: Measuring caspase-3 activity with Ac-DEVD-pNA allows researchers to quantify the extent of apoptosis in cells or tissues under different experimental conditions [, , , , , , ].
- Screening for Apoptosis Inducers/Inhibitors: This compound is used in high-throughput screening to identify and characterize potential drugs or compounds that can either induce or inhibit apoptosis by modulating caspase-3 activity [, , , ].
- Investigating Apoptotic Pathways: By studying changes in caspase-3 activity, researchers gain insight into the specific signaling pathways involved in apoptosis triggered by different stimuli, such as drugs or cellular stress [, , , , ].
Q4: Are there any known limitations to using Ac-DEVD-pNA in research?
A4: Yes, some limitations should be considered:
- Specificity: While considered relatively specific for caspase-3 and -7, other proteases might cleave Ac-DEVD-pNA under certain conditions. Therefore, results should be confirmed using additional methods [, , ].
Q5: Is there research on alternative substrates for caspase-3 activity?
A5: Yes, researchers are continually exploring alternative substrates for caspase-3 activity assays. This exploration aims to discover substrates with enhanced specificity, sensitivity, or compatibility with live-cell imaging techniques [].
Q6: What is the significance of the DEVD sequence in Ac-DEVD-pNA?
A6: The DEVD sequence is a specific amino acid sequence recognized and cleaved by caspase-3. Including this sequence in Ac-DEVD-pNA ensures the substrate's selective cleavage by caspase-3, making it a valuable tool for studying this specific enzyme's activity [].
Q7: Are there any structure-activity relationship (SAR) studies related to Ac-DEVD-pNA?
A7: Yes, modifications to the DEVD sequence in Ac-DEVD-pNA have been explored to understand the impact on substrate specificity and affinity for caspase-3. These studies contribute to developing more selective and potent caspase-3 inhibitors for research and therapeutic applications [].
Q8: Has Ac-DEVD-pNA been used in research involving specific diseases or conditions?
A8: Yes, research utilizing Ac-DEVD-pNA to investigate caspase-3 activity has been conducted in various disease models, including:
- Cancer: Understanding the role of apoptosis and caspase-3 in cancer cell death [, ].
- Neurodegenerative Diseases: Exploring the involvement of caspase-3 in neuronal cell death in conditions like Alzheimer's and Parkinson's disease [].
- Ischemia-Reperfusion Injury: Investigating the contribution of caspase-3 activation to cell death in tissues deprived of oxygen, such as during a stroke or heart attack [].
Q9: Are there any environmental concerns regarding Ac-DEVD-pNA?
A9: While Ac-DEVD-pNA is primarily used in controlled laboratory settings, it's crucial to handle and dispose of it properly according to established safety guidelines and regulations to minimize potential environmental impact [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



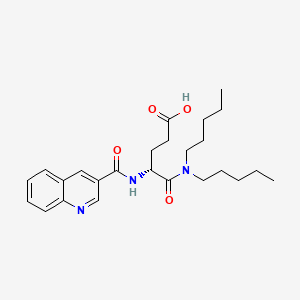
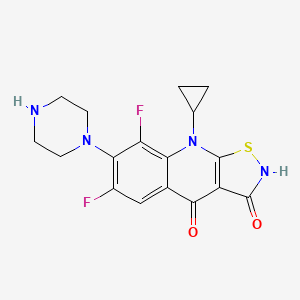


![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
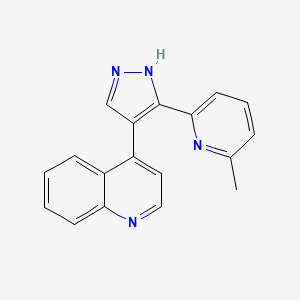
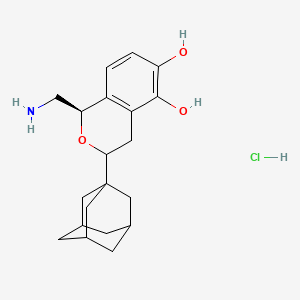
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
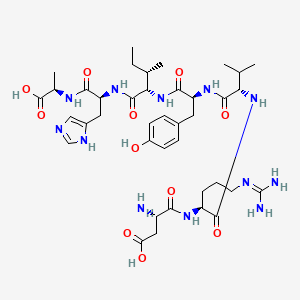
![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)